N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 920422-32-8
VCID: VC11900710
InChI: InChI=1S/C16H10ClF2N3O2/c1-8-14(16(24)22-7-9(17)5-6-12(22)20-8)21-15(23)13-10(18)3-2-4-11(13)19/h2-7H,1H3,(H,21,23)
SMILES: CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=C(C=CC=C3F)F
Molecular Formula: C16H10ClF2N3O2
Molecular Weight: 349.72 g/mol

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide

CAS No.: 920422-32-8

Cat. No.: VC11900710

Molecular Formula: C16H10ClF2N3O2

Molecular Weight: 349.72 g/mol

* For research use only. Not for human or veterinary use.

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide - 920422-32-8

Specification

CAS No. 920422-32-8
Molecular Formula C16H10ClF2N3O2
Molecular Weight 349.72 g/mol
IUPAC Name N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide
Standard InChI InChI=1S/C16H10ClF2N3O2/c1-8-14(16(24)22-7-9(17)5-6-12(22)20-8)21-15(23)13-10(18)3-2-4-11(13)19/h2-7H,1H3,(H,21,23)
Standard InChI Key NVBRMNIFROLJIL-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=C(C=CC=C3F)F
Canonical SMILES CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=C(C=CC=C3F)F

Introduction

N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide is a synthetic organic compound with potential applications in medicinal chemistry. This article explores its structural characteristics, physicochemical properties, and potential biological significance.

Synthesis Overview

The synthesis of compounds like N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide typically involves multi-step reactions:

  • Cyclization: Formation of the pyrido[1,2-a]pyrimidine scaffold through cyclization of appropriate precursors.

  • Functionalization: Introduction of substituents such as the chlorine atom and methyl group.

  • Amidation: Coupling with 2,6-difluorobenzoic acid to form the benzamide moiety.

While specific reaction conditions for this compound are not detailed in the available literature, similar derivatives are synthesized using cyclocondensation and nucleophilic substitution methods .

Potential Biological Applications

Although specific studies on this compound are sparse, related pyrido[1,2-a]pyrimidine derivatives have demonstrated activity in various biological contexts:

  • Antitumor Activity:

    • Compounds with similar scaffolds inhibit receptor tyrosine kinases such as VEGFR and EGFR, which are implicated in cancer progression .

  • Anti-inflammatory Potential:

    • Pyrimidine derivatives are known to interact with inflammatory pathways by targeting enzymes like COX or lipoxygenase .

  • Antimicrobial Effects:

    • Fluorinated benzamides exhibit moderate to potent activity against bacterial strains due to their ability to disrupt essential metabolic pathways .

Comparative Analysis with Related Compounds

To contextualize the significance of N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide, a comparison with structurally related compounds is provided:

Compound NameMolecular Weight (g/mol)Biological Role
N-{7-Chloro-2-methyl-4-oxo...}-4-fluorobenzamide331.73Antitumor activities via RTK inhibition .
N-{7-Chloro...}-4-ethoxybenzamide357.8Investigated for anti-inflammatory properties .

The inclusion of two fluorine atoms in the benzamide moiety may enhance lipophilicity and binding affinity compared to mono-fluorinated analogs.

Limitations and Future Directions

While promising, further research is needed to:

  • Evaluate the compound's pharmacokinetics and bioavailability.

  • Conduct in vitro and in vivo assays to confirm biological activity.

  • Explore structure–activity relationships (SAR) for optimization.

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